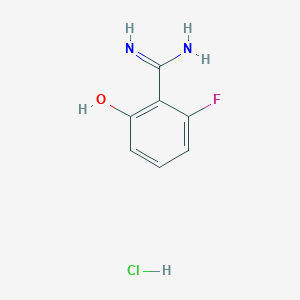

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride

Descripción general

Descripción

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C7H8ClFN2O and its molecular weight is 190.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related carboximidamide derivatives have demonstrated their efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against Salmonella spp. using broth microdilution methods. The results showed that the compound inhibited 90% of bacterial strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL. Additionally, it significantly reduced biofilm formation by up to 5.2 log10 .

| Compound | MIC (µg/mL) | Biofilm Reduction (log10) |

|---|---|---|

| Compound 1 | 62.5 | 5.2 |

| Compound 2 | 15 | Not specified |

Cytotoxicity and Safety Profile

Cytotoxicity assessments using HeLa and Vero cell lines revealed that compound 1 maintained 100% cell viability at certain concentrations, indicating a favorable safety profile. In contrast, compound 2 exhibited lower viability at higher concentrations .

The biological activity of this compound may involve the inhibition of specific enzymes or proteins. For example, compounds with similar structures have been shown to interact with indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and tumor growth .

Molecular Docking Studies

Molecular docking studies suggest that the presence of fluorine substituents enhances the binding affinity to IDO1, thus increasing inhibitory activity. The hydrogen bonding network within the active site is critical for effective inhibition .

Anticancer Activity

Emerging research highlights the potential anticancer properties of carboximidamide derivatives. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines while demonstrating selectivity towards cancerous cells over non-cancerous ones.

Case Study: Anticancer Efficacy

In a recent study, a related compound exhibited an IC50 value of against MDA-MB-231 triple-negative breast cancer cells while displaying minimal effects on MCF10A non-cancerous cells . This selectivity indicates potential for therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | >20 |

Summary of Findings

The biological activity of this compound suggests promising antimicrobial and anticancer properties. Its mechanisms involve enzyme inhibition and selective cytotoxicity towards cancer cells.

Análisis De Reacciones Químicas

Nucleophilic Substitution

The imidamide nitrogen is susceptible to nucleophilic attack. For example, reaction with alkyl halides (e.g., CH₃I) under basic conditions yields N-alkylated derivatives.

Reaction Example

Oxidation

Fluorinated phenolic rings resist oxidation, but the imidamide group can be oxidatively cleaved to carboxylic acids using strong oxidizing agents like KMnO₄.

Reaction Example

Condensation Reactions

The imidamide group participates in condensation with carbonyl compounds (e.g., aldehydes) to form heterocycles. For instance, reaction with benzaldehyde yields substituted imidazoles.

Reaction Example

Reaction Mechanism and Influencing Factors

The fluorine substituent exerts an electron-withdrawing effect, stabilizing intermediates in substitution reactions. Conversely, the hydroxyl group enhances nucleophilicity at the imidamide nitrogen .

Key Factors

-

pH : Basic conditions favor substitution reactions, while acidic conditions stabilize imidamide intermediates .

-

Temperature : Elevated temperatures (>80°C) accelerate condensation but risk side reactions .

Analytical Characterization

Purity and structural integrity are confirmed via:

Propiedades

IUPAC Name |

2-fluoro-6-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPMBFGQLHDEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.